molecular formula C4H8O2 B138189 3-Butene-1,2-diol CAS No. 497-06-3

3-Butene-1,2-diol

Cat. No. B138189
CAS RN: 497-06-3
M. Wt: 88.11 g/mol
InChI Key: ITMIAZBRRZANGB-UHFFFAOYSA-N
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Description

3-Butene-1,2-diol, also known as 3,4-Dihydroxy-1-butene or BDdiol, is a metabolite of 1,3-butadiene . It has the molecular formula C4H8O2 and a molecular weight of 88.1051 . It forms the precursor for synthesizing different chiral building blocks .


Synthesis Analysis

A versatile, tunable, and robust continuous flow procedure for the deoxydehydration (DODH) of biobased erythritol toward 3-butene-1,2-diol has been described . The procedure relies on specific assets of multistep continuous flow processing . Detailed mechanistic and computational studies on erythritol show that either 3-butene-1,2-diol or butadiene are obtained in high selectivity and yield on demand, as a function of the DODH reagent/substrate ratio and of the process parameters .


Molecular Structure Analysis

The 3D structure of 3-Butene-1,2-diol can be viewed using Java or Javascript . The IUPAC Standard InChIKey for 3-Butene-1,2-diol is ITMIAZBRRZANGB-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Butene-1,2-diol can undergo oxidation to form hydroxymethylvinyl ketone (HMVK) . It is also known to react with peroxycarboxylic acid to synthesize oxacyclopropane rings .


Physical And Chemical Properties Analysis

3-Butene-1,2-diol has a density of 1.0±0.1 g/cm3, a boiling point of 196.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.3±6.0 kJ/mol and a flash point of 89.3±16.4 °C . The index of refraction is 1.461 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3-Butene-1,2-diol, focusing on unique applications:

Metabolite of 1,3-Butadiene

As a metabolite of 1,3-butadiene, 3-Butene-1,2-diol serves as a precursor for synthesizing different chiral building blocks and can undergo oxidation to form hydroxymethylvinyl ketone (HMVK) .

Continuous Flow Synthesis

A robust continuous flow procedure for the deoxydehydration (DODH) of biobased erythritol toward 3-Butene-1,2-diol has been developed. This method is versatile and tunable for industrial applications .

Production of Vinyl Ethylene Carbonate

3-Butene-1,2-diol can be converted into vinyl ethylene carbonate, an important industrial building block, showcasing its potential in creating valuable derivatives .

Safety and Hazards

3-Butene-1,2-diol should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .

Relevant Papers

  • "A versatile biobased continuous flow strategy for the production of 3-butene-1,2-diol and vinyl ethylene carbonate from erythritol" .
  • “3-Butene-1,2-diol” in NIST Chemistry WebBook .
  • “3-BUTENE-1,2-DIOL” in ChemicalBook .

Mechanism of Action

Target of Action

3-Butene-1,2-diol (BDD) is a major metabolite of 1,3-butadiene (BD) . The primary targets of BDD are certain enzymes that play a role in inflammation and cancer development.

Mode of Action

Studies suggest that bdd may inhibit the activity of certain enzymes involved in inflammation and cancer development. This inhibition could lead to a reduction in inflammation and cancer cell growth.

Biochemical Pathways

BDD interacts with oxygen to form polyperoxide, whose thermal decomposition or hydrogenation leads to the formation of 2-butene-1,4-diol, 3-butene-1,2-diol, or butanediols together with furan and acrolein . BDD can also undergo oxidation to form hydroxymethylvinyl ketone (HMVK) .

Pharmacokinetics

BDD is rapidly metabolized in mice at doses ranging from 10 to 250 mg/kg . The kinetics of BDD metabolism are dose-dependent, with clearance varying five-fold in this dose range . The plasma half-life of BDD is four times longer in rats than in mice .

Result of Action

The metabolism of BDD results in the formation of reactive intermediates that could play a role in the toxicity of 1,3-butadiene . These intermediates may cause depletion of hepatic and renal nonprotein thiols , potentially leading to hepatotoxicity .

Action Environment

The action of BDD can be influenced by environmental factors such as temperature and pressure . For instance, short reaction times (1–15 min) at high temperature (225–275 °C) and moderate pressure have been reported in the production of 3-butene-1,2-diol .

properties

IUPAC Name

but-3-ene-1,2-diol
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InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMIAZBRRZANGB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID60870564
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Molecular Weight

88.11 g/mol
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Physical Description

Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS]
Record name 3-Butene-1,2-diol
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Vapor Pressure

0.24 [mmHg]
Record name 3-Butene-1,2-diol
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Product Name

3-Butene-1,2-diol

CAS RN

497-06-3, 86161-40-2
Record name 3-Butene-1,2-diol
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Synthesis routes and methods

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3-Butene-1,2-diol is primarily metabolized in the liver through various pathways. It can be oxidized by cytochrome P450 enzymes to form reactive metabolites like hydroxymethylvinyl ketone (HMVK) [, , , ] and 3,4-epoxy-1,2-butanediol (EB-diol) [, , ]. Additionally, alcohol dehydrogenase can oxidize 3-Butene-1,2-diol to 1-hydroxy-2-butanone (HBO) []. Conjugation with glutathione, leading to mercapturic acid metabolites, is another significant detoxification pathway [, ].

ANone: The reactive metabolites of 3-Butene-1,2-diol, particularly HMVK and EB-diol, are considered potentially toxic. These metabolites can form adducts with DNA and proteins, potentially leading to mutations and cellular damage [, , , , , ]. Studies have shown that 3-Butene-1,2-diol administration can lead to hepatic and renal glutathione depletion, indicating oxidative stress [, ]. Additionally, 3-Butene-1,2-diol exposure has been linked to hypoglycemia and hepatotoxicity in rats, although the exact mechanisms are not fully understood [, ].

ANone: Yes, significant species differences have been observed. Mice appear to be more efficient than rats at metabolizing 1,3-butadiene, the parent compound of 3-Butene-1,2-diol, to the highly reactive 1,2;3,4-diepoxybutane []. This difference in metabolic activation may contribute to the higher susceptibility of mice to 1,3-butadiene-induced carcinogenesis. Additionally, rats exhibit higher urinary excretion of unconjugated 3-Butene-1,2-diol compared to mice, suggesting differences in their detoxification mechanisms [].

ANone: The molecular formula of 3-Butene-1,2-diol is C4H8O2, and its molecular weight is 88.11 g/mol.

ANone: While the provided research papers don't go into extensive detail about spectroscopic characterization, they do reference the use of various analytical techniques for identification and quantification. These include Gas Chromatography-Mass Spectrometry (GC/MS) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , ]. These techniques are commonly used to confirm the identity and purity of 3-Butene-1,2-diol, analyze its fragmentation patterns, and elucidate its structure.

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